3-Chloro-4'-(ethylthio)benzophenone
Description
3-Chloro-4'-(ethylthio)benzophenone (CAS 844884-99-7) is a benzophenone derivative featuring a chlorine atom at the 3-position of one benzene ring and an ethylthio group (-S-C₂H₅) at the 4'-position of the second benzene ring. Benzophenones are widely studied for their applications in pharmaceuticals, photoinitiators, and materials science due to their UV absorption properties and structural versatility .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXECCTFHEDCJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373930 | |
| Record name | 3-Chloro-4'-(ethylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-99-7 | |
| Record name | 3-Chloro-4'-(ethylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. The final step involves the acylation of the substituted benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of 3-Chloro-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 3-Chloro-4'-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This method employs benzoyl chloride and an ethylthio-substituted aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions are optimized to achieve high yields and purity, often utilizing continuous flow reactors in industrial settings.
Reaction Pathways
The compound can undergo various chemical transformations:
- Oxidation : The ethylthio group can be oxidized to form sulfoxides and sulfones.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols.
Scientific Research Applications
This compound has notable applications across several scientific domains:
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Research has shown that it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on A-549 lung cancer cells, revealing significant cytotoxicity with an IC50 value of 0.82 µM. This indicates a promising potential for further development as an anti-cancer agent .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various substitution reactions that can lead to the formation of new compounds with desired properties.
Environmental Studies
Research into persistent organic pollutants (POPs) has identified compounds like this compound as substances of concern due to their potential environmental impact and bioaccumulation properties . Studies have focused on their behavior in different environmental matrices, including water and soil.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzophenones
3-Bromo-4'-(ethylthio)benzophenone (CAS 844879-52-3)
- Structural Difference : Bromine replaces chlorine at the 3-position.
- Impact: Bromine’s higher molecular weight (79.9 vs.
- Safety: Brominated compounds may pose greater environmental persistence risks compared to chlorinated analogs, as noted in safety data sheets (SDS) .
4-Fluoro-4-hydroxybenzophenone (4F4OHBP)
- Structural Difference : Fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups replace chloro and ethylthio.
- Impact: The dual substituents create intramolecular hydrogen bonding, altering electronic properties.
Alkylthio-Substituted Analogs
3-Chloro-4'-(methylthio)benzophenone
- Structural Difference : Methylthio (-S-CH₃) replaces ethylthio.
- However, methylthio derivatives may exhibit faster degradation in environmental matrices .
2-(Piperidin-1-yl)ethylthio-substituted Pyrimidines
- Structural Context : Ethylthio groups on pyrimidine rings (e.g., in antimicrobial agents) demonstrate substituent position-dependent activity.
- Relevance: Ethylthio groups at C-2 of pyrimidine rings enhance antifungal activity, suggesting that the ethylthio moiety in 3-Chloro-4'-(ethylthio)benzophenone could similarly influence bioactivity .
Functional Group Variants
4-(Chloromethyl)benzophenone
Data Tables: Key Properties and Comparisons
| Compound | CAS Number | Molecular Weight (g/mol) | Substituents | Key Applications | LogP* (Predicted) |
|---|---|---|---|---|---|
| This compound | 844884-99-7 | 292.82 | 3-Cl, 4'-S-C₂H₅ | Photoinitiators, Antimicrobials | 4.2 |
| 3-Bromo-4'-(ethylthio)benzophenone | 844879-52-3 | 337.24 | 3-Br, 4'-S-C₂H₅ | Photostabilizers, Organic Synthesis | 4.6 |
| 3-Chloro-4'-(methylthio)benzophenone | Not available | 264.76 | 3-Cl, 4'-S-CH₃ | Research Chemicals | 3.7 |
| 4-Fluoro-4-hydroxybenzophenone | Not available | 230.21 | 4-F, 4'-OH | Nonlinear Optics, Sensors | 2.9 |
*LogP values estimated via fragment-based methods.
Biological Activity
3-Chloro-4'-(ethylthio)benzophenone is a compound belonging to the benzophenone class, which is known for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzophenone backbone with a chlorine atom at the 3-position and an ethylthio group at the para position. This structural arrangement influences its reactivity and biological interactions.
1. Antioxidant Activity
Benzophenones, including this compound, have shown significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.
- Mechanism of Action : The presence of hydroxyl groups in related benzophenone derivatives enhances their antioxidant capacity. It has been suggested that compounds with free phenolic hydroxyl groups exhibit superior antioxidant activity due to their ability to donate hydrogen atoms to free radicals .
2. Anticancer Activity
Research indicates that certain benzophenone derivatives exhibit cytotoxic effects against cancer cells. The introduction of substituents like chloro and ethylthio groups can modulate these effects.
- Case Studies : In one study, various benzophenone derivatives were synthesized and evaluated for their anticancer potential. Compounds with specific substituents demonstrated enhanced cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties .
3. Antimicrobial Activity
The antimicrobial properties of benzophenones have been documented extensively. The introduction of sulfur-containing groups such as ethylthio is believed to enhance this activity.
- Research Findings : A study highlighted that the introduction of methylthio and chloro groups in benzophenones significantly modulated their antimicrobial activity, indicating a potential for this compound to act against various pathogens.
Comparative Biological Activity Table
| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 4-Hydroxybenzophenone | High | Moderate | Moderate |
| 2-Hydroxy-4-methoxybenzophenone | Very High | High | Low |
Environmental Impact
Benzophenones are also recognized as emerging contaminants in environmental studies. Their persistence in water bodies raises concerns regarding their ecological effects, particularly on aquatic organisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
